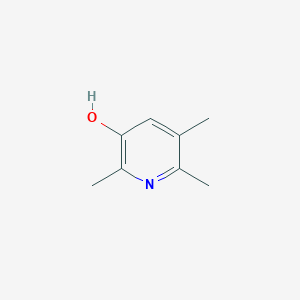

2,5,6-Trimethylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-8(10)7(3)9-6(5)2/h4,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPAQCFQWIKFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310549 | |

| Record name | 2,5,6-Trimethyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-80-6 | |

| Record name | 2,5,6-Trimethyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27296-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5,6 Trimethylpyridin 3 Ol and Analogue Structures

Strategic Disconnections and Retrosynthetic Analysis for Pyridin-3-ol Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. advancechemjournal.com For a polysubstituted pyridin-3-ol like 2,5,6-trimethylpyridin-3-ol, several retrosynthetic pathways can be envisioned, primarily revolving around the formation of the pyridine (B92270) ring. The key is to identify disconnections that lead to readily accessible precursors and allow for the regioselective introduction of the methyl and hydroxyl groups.

A primary disconnection strategy involves breaking the C-C and C-N bonds that form the pyridine ring. This typically leads back to acyclic precursors such as 1,5-dicarbonyl compounds or their synthetic equivalents, which can then undergo cyclization with an ammonia (B1221849) source. advancechemjournal.com Another approach involves disconnecting C-C bonds, suggesting a cycloaddition strategy where a diene and a dienophile combine to form the heterocyclic ring. Furthermore, functional group interconversion (FGI) is a crucial aspect of the analysis, allowing for the transformation of one functional group into another at a strategic point in the synthesis. For instance, the hydroxyl group of the pyridin-3-ol could be introduced late in the synthesis via oxidation of a corresponding pyridine or be carried through the synthesis in a protected form.

Key Cyclization Strategies for Pyridine Ring Formation

The formation of the pyridine ring is the cornerstone of any synthesis of this compound. Various cyclization strategies have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

One-pot and multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single reaction vessel, thereby minimizing purification steps and saving time and resources. nih.govnih.gov For the synthesis of polysubstituted pyridines, MCRs can assemble the pyridine core from simple, acyclic precursors in a single step.

A general MCR approach for a polysubstituted pyridine could involve the condensation of a β-ketoester, an aldehyde, and an ammonia source, in a variation of the Hantzsch pyridine synthesis. advancechemjournal.com To achieve the specific substitution pattern of this compound, one could envision a three-component reaction involving precursors that embed the required methyl and hydroxyl functionalities. For example, a reaction between an enamine, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound, followed by cyclization and aromatization, represents a plausible MCR strategy. The Bohlmann-Rahtz pyridine synthesis is another powerful one-pot method that combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with high regiocontrol. baranlab.org

| Reaction Type | Reactants | Key Features | Potential for this compound Synthesis |

| Hantzsch-type Synthesis | Aldehyde, β-Ketoester (or other active methylene compound), Ammonia source | Forms a dihydropyridine (B1217469) intermediate that requires subsequent oxidation. Versatile for a wide range of substituents. | Requires appropriately substituted precursors to install the three methyl groups and a precursor to the hydroxyl group. |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound, Enamine, Alkynone | Proceeds via a tandem Michael addition-heterocyclization, offering excellent regiochemical control. | Could be adapted by selecting precursors that contain the necessary methyl groups at the desired positions. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl compound | Leads to 2-pyridone derivatives which can be further functionalized. | The hydroxyl group could potentially be introduced from the pyridone tautomer. |

Intramolecular annulation involves the formation of a cyclic structure from a single molecule containing all the necessary atoms for the ring. This strategy often provides excellent control over regioselectivity as the reacting partners are held in close proximity. For the synthesis of a pyridin-3-ol derivative, an acyclic precursor containing a nitrogen atom and the requisite carbon framework can be designed to undergo cyclization.

A plausible precursor for the intramolecular annulation leading to a 2,5,6-trisubstituted pyridin-3-ol would be a substituted δ-amino-α,β-unsaturated ketone or a related derivative. Upon activation, the amino group can attack one of the carbonyl groups, initiating a cyclization cascade that, after dehydration, yields the aromatic pyridine ring. The success of this strategy hinges on the efficient synthesis of the acyclic precursor with the correct placement of the methyl and potential hydroxyl groups. For instance, aza-Robinson annulation strategies, which involve the conjugate addition of an enamine to an α,β-unsaturated ketone followed by an intramolecular aldol (B89426) condensation, can be adapted for the synthesis of fused piperidine (B6355638) systems, which can then be aromatized to pyridines. ajchem-a.com

| Precursor Type | Cyclization Trigger | Key Advantages | Applicability to this compound |

| δ-Amino-α,β-unsaturated ketone | Heat or Acid/Base catalysis | High regiocontrol due to the tethered nature of the reacting groups. | The acyclic precursor must be synthesized with the correct substitution pattern. |

| Substituted Enamines | Thermal or Lewis acid activation | Can be used to construct highly substituted piperidine rings that can be oxidized to pyridines. | The stereochemistry of the piperidine intermediate can be controlled, offering a route to chiral pyridine derivatives. |

Condensation reactions are a classical and widely used method for the synthesis of pyridines. acsgcipr.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds with an ammonia source. The Kröhnke pyridine synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. beilstein-journals.org

For the synthesis of this compound, a condensation approach could involve the reaction of a β-amino ketone (or its enamine equivalent) with a 1,3-dicarbonyl compound. The β-amino ketone would provide the N1, C2, and C6 atoms with their respective methyl substituents, while the 1,3-dicarbonyl compound would furnish the C3, C4, and C5 atoms, including the C5-methyl group and the precursor to the C3-hydroxyl group. The challenge lies in the regioselective condensation of these unsymmetrical components.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Considerations |

| β-Amino-β-methyl-butenone | 2-Methyl-3-oxobutanal | Acid or Base | Regioselectivity of the initial condensation step is crucial. |

| 3-Amino-2-pentanone | Acetylacetone | Ammonium Acetate, Heat | Control of self-condensation of the reactants. |

Regioselective Functionalization of Pyridine Precursors

An alternative to constructing the pyridine ring from acyclic precursors is to start with a pre-formed, simpler pyridine ring and introduce the desired substituents in a regioselective manner. This approach is particularly useful when suitable pyridine starting materials are readily available.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgharvard.edu In this strategy, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a substituent with high regiocontrol.

For the synthesis of this compound, one could envision starting with a simpler pyridin-3-ol derivative bearing one or two of the required methyl groups. The hydroxyl group itself, or a protected form such as an O-carbamate, can act as a powerful DMG, directing lithiation to the C2 and C4 positions. organic-chemistry.org Subsequent quenching with an electrophile like methyl iodide would install a methyl group at the desired position. By strategically choosing the starting pyridine and the sequence of DoM reactions, the 2,5,6-trimethyl substitution pattern can be built up in a stepwise and controlled manner. For instance, starting with 5-methylpyridin-3-ol, a DoM reaction could be used to introduce a methyl group at the 2-position, followed by another functionalization step to introduce the methyl group at the 6-position.

| Starting Material | Directing Group | Electrophile | Product |

| 5-Methylpyridin-3-ol | -OH (or protected form) | CH₃I | 2,5-Dimethylpyridin-3-ol |

| 2,5-Dimethylpyridin-3-ol | -OH (or protected form) | CH₃I (after another metalation) | Potentially 2,4,5-trimethylpyridin-3-ol, regioselectivity is a challenge. |

| 3-Hydroxy-5,6-dimethylpyridine | -OH | CH₃I | This compound |

This table illustrates the potential of DoM, although achieving the precise 2,5,6-trimethyl substitution pattern would require careful optimization of reaction conditions to control the regioselectivity of the metalation steps, especially in the presence of multiple activating groups. chem-station.comorganic-chemistry.org

Electrophilic Aromatic Substitution for Methyl Group Introduction

The introduction of methyl groups onto a pyridine ring via electrophilic aromatic substitution presents a significant challenge. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Traditional Friedel-Crafts alkylation reactions, which are effective for benzene (B151609) and other electron-rich aromatic compounds, are generally unsuccessful with pyridines as the Lewis acid catalysts tend to coordinate with the nitrogen atom, further deactivating the ring.

However, alternative methods for the methylation of pyridines have been developed. One such approach involves the use of a nickel/nickel oxide catalyst to facilitate the methylation of pyridine compounds at the alpha-position (C2 and C6) using an organic compound capable of forming methyl radicals. google.com This process allows for the selective introduction of methyl groups at positions adjacent to the nitrogen atom. For example, pyridine can be methylated to produce α-picoline, which can be further methylated to yield 2,6-lutidine. google.com

To achieve the 2,5,6-trimethyl substitution pattern, a multi-step approach would be necessary. This could involve the initial α-methylation of a pre-substituted pyridine, followed by the introduction of a methyl group at the C5 position. The introduction of a substituent at the C5 position would likely require a different strategy, potentially involving a directed metalation approach or the use of a pyridine derivative with activating groups that favor substitution at that position.

Hydroxylation at C3 Position

The direct hydroxylation of the pyridine ring at the C3 position is a desirable but challenging transformation due to the electronic properties of the heterocycle. However, recent advancements in photochemical methods have provided efficient pathways to achieve this. One notable strategy involves the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation is operationally simple and compatible with a diverse array of functional groups. The resulting 3-hydroxylated products are amenable to further elaboration, making this a versatile tool for the synthesis of complex pyridine-containing molecules.

The process typically involves the irradiation of a pyridine N-oxide, which leads to the formation of an oxaziridine (B8769555) intermediate. This intermediate can then rearrange to form the C3-hydroxylated pyridine. The reaction conditions can be optimized to improve the yield and regioselectivity of the hydroxylation. This method has been successfully applied to the late-stage functionalization of medicinally relevant molecules, demonstrating its synthetic utility.

Classical Synthetic Approaches to this compound

Classical synthetic strategies often rely on the stepwise construction of the target molecule from readily available starting materials. Pyridoxine (B80251) (Vitamin B6) and its derivatives are common precursors for the synthesis of substituted pyridinols due to their inherent 3-hydroxy-2-methylpyridine (B140910) scaffold.

Stepwise Syntheses from Readily Available Pyridoxine Derivatives

Pyridoxine (3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine) serves as a versatile starting material for the synthesis of various pyridinol derivatives. mdpi.commdpi.comnih.govgoogle.comresearchgate.net A plausible synthetic route to this compound from a pyridoxine derivative could involve a series of functional group transformations.

A hypothetical pathway could begin with the selective protection of the hydroxyl groups of pyridoxine, followed by the conversion of the 4- and 5-hydroxymethyl groups into methyl groups. This could be achieved through a two-step process of oxidation to the corresponding aldehydes, followed by a Wolff-Kishner or Clemmensen reduction. Alternatively, the hydroxyl groups could be converted to good leaving groups, such as tosylates or halides, followed by reduction with a suitable hydride reagent. Subsequent deprotection of the 3-hydroxyl group would yield the desired this compound. The synthesis of various dimethylpyridinols fused with other heterocyclic rings has been demonstrated starting from pyridoxine, showcasing the feasibility of manipulating the substituents on the pyridine ring. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic process. In the context of pyridine synthesis, key parameters that are often varied include the choice of catalyst, reaction temperature, reaction time, and the ratio of reactants. For instance, in the synthesis of certain pyridine derivatives, a modified kinetic model was used to determine the optimal operating conditions in a riser reactor, identifying a specific reaction temperature, catalyst to feedstock ratio, and residence time for maximizing the yield of the desired product. researchgate.netcqvip.com

The choice of catalyst is particularly important. For example, in the synthesis of 2,3,5-trimethylpyridine, various catalysts such as glacial acetic acid, resin Lewatit-80, and mixtures of acetic acid with other reagents were investigated, with a combination of acetic acid and p-toluenesulfonic acid at 150 °C for 24 hours being identified as the optimal conditions. The screening of different solvents can also have a significant impact on the reaction outcome, with polar solvents like DMSO and DMF sometimes disfavoring the desired transformation. acs.org Careful control over these parameters allows for the fine-tuning of the reaction to favor the formation of the desired isomer and minimize the production of side products.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Catalyst | Glacial Acetic Acid | Resin Lewatit-80 | Acetic Acid/Nitrobenzene | Acetic Acid/p-TsOH |

| Temperature | 120 °C | 150 °C | 180 °C | 150 °C |

| Time | 12 h | 24 h | 36 h | 24 h |

| Solvent | Toluene | DMSO | DMF | Toluene |

Modern Catalytic Strategies for Pyridine Synthesis

Modern organic synthesis has increasingly turned to transition-metal catalysis to construct complex molecular architectures with high efficiency and selectivity. The synthesis of polysubstituted pyridines has greatly benefited from these advancements, with various catalytic ring-forming reactions being developed.

Transition-Metal-Catalyzed Ring-Forming Reactions

Transition-metal-catalyzed reactions provide powerful tools for the construction of the pyridine ring from acyclic precursors. mdpi.comsci-hub.seorganic-chemistry.org These methods often involve the cyclization of readily available starting materials, such as oximes and acroleins, in the presence of a suitable catalyst. For example, a metal-free protocol employing iodine and triethylamine (B128534) has been shown to be effective in triggering the oxime-based synthesis of pyridines with high chemo-selectivity and a wide tolerance for different functional groups. acs.org

Copper-catalyzed three-component tandem cyclizations of ketoxime acetates, aldehydes, and activated methylene compounds have also emerged as an efficient route to polysubstituted pyridines. tandfonline.com These reactions can be performed using a heterogeneous copper(I) catalyst, which can be easily recovered and reused, adding to the practicality and environmental friendliness of the method.

Another modern approach involves a two-pot, three-component procedure based on a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form the pyridine ring. nih.gov This strategy allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines.

| Catalytic System | Reactants | Product | Key Features |

| Iodine/Triethylamine | Oximes, Acroleins | Polysubstituted Pyridines | Metal-free, high chemo-selectivity |

| Heterogeneous Copper(I) | Ketoxime acetates, Aldehydes, Activated methylene compounds | Polysubstituted Pyridines | Recyclable catalyst, good to high yields |

| Catalytic Aza-Wittig/Diels-Alder | Aldehydes, α,β-Unsaturated acids, Enamines | Tri- and Tetrasubstituted Pyridines | Two-pot, three-component, rapid access to diverse structures |

Biocatalytic Pathways for Hydroxylated Pyridine Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under environmentally benign conditions. nih.gov This approach is particularly advantageous for reactions that are challenging to achieve with conventional chemical methods, such as regioselective hydroxylation of unactivated C-H bonds. acs.org

Enzymes, particularly monooxygenases like cytochrome P450s, are capable of introducing hydroxyl groups into aromatic rings with remarkable precision. researchgate.net While the direct enzymatic hydroxylation of 2,5,6-trimethylpyridine to its 3-hydroxy derivative has been specifically demonstrated using whole-cell systems, the underlying enzymatic machinery is a key area of research. The isolation and characterization of the specific monooxygenase responsible would allow for its use as an isolated enzyme, potentially enabling optimization of reaction conditions and substrate scope through protein engineering.

Whole-cell biotransformations leverage the entire metabolic machinery of a microorganism to carry out a desired reaction, avoiding the need for enzyme purification and cofactor addition. A notable example is the synthesis of 2,4,6-trimethylpyridin-3-ol from 2,4,6-trimethylpyridine (B116444) (collidine) using resting cells of the bacterium Rhodococcus jostii TMP1. researchgate.net This biotransformation demonstrates the potential of microorganisms to perform highly specific oxyfunctionalization on substituted pyridine rings. Similarly, Burkholderia sp. MAK1 has been shown to convert various pyridine derivatives into their 5-hydroxy derivatives, showcasing the utility of whole-cell systems for producing valuable pyridinols. researchgate.net

Table 4: Biocatalytic Systems for Pyridine Hydroxylation

| Biocatalyst | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Resting cells of Rhodococcus jostii TMP1 | 2,4,6-Trimethylpyridine | 2,4,6-Trimethylpyridin-3-ol | Hydroxylation at C3 | researchgate.net |

| Whole cells of Burkholderia sp. MAK1 | Pyridin-2-amines, Pyridin-2-ones | 5-Hydroxy derivatives | Hydroxylation at C5 | researchgate.net |

Synthetic Strategies for Derivatization of this compound

Once the this compound core is synthesized, its functional groups can be further modified to create a library of analogues. The primary sites for derivatization are the hydroxyl group and the C4-H position of the pyridine ring.

The phenolic hydroxyl group is a versatile handle for a variety of chemical transformations. Standard reactions include etherification (e.g., Williamson ether synthesis), esterification, and conversion to a triflate. The resulting triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon or nitrogen-based substituents at the C3 position. mdpi.com The photochemical synthesis of 3-pyridinols has been shown to be amenable to further derivatization, such as Mitsunobu reactions to form ethers. acs.org

The C4 position, being the only remaining C-H bond on the pyridine ring of this compound, is a prime target for late-stage functionalization via C-H activation. While potentially challenging due to the electron-donating effects of the methyl and hydroxyl groups, modern C-H activation methods could be employed to introduce aryl, alkyl, or other functional groups at this position. General derivatization strategies for hydroxyl groups, such as acylation or silylation, can also be applied to modify the properties of the molecule or to act as protecting groups during subsequent reactions. nih.govlibretexts.org

Table 5: Potential Derivatization Reactions for this compound

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| 3-OH Group | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |

| 3-OH Group | Esterification | Acyl chloride or anhydride, Base | Ester (-OCOR) |

| 3-OH Group | Triflation | Tf₂O or TfCl, Base | Triflate (-OTf) |

| C3-OTf | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl/Alkyl group at C3 |

| C4-H Position | C-H Arylation | Aryl halide, Transition metal catalyst (e.g., Pd, Rh) | Aryl group at C4 |

Modification at the C6 Position

The C6 position of the pyridin-3-ol ring is a key site for introducing structural diversity. A common strategy to achieve this involves the preparation of a halogenated intermediate, typically a 6-chloro derivative, which can then serve as a versatile precursor for subsequent nucleophilic substitution reactions. This approach allows for the coupling of various molecular fragments to the pyridine core.

The synthesis of C6-modified analogues often begins with a multi-step sequence starting from commercially available materials. For instance, a 6-halopyridin-3-ol scaffold can be synthesized and subsequently used in coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds at this position. This enables the introduction of a wide array of aryl, heteroaryl, or amino substituents, significantly expanding the chemical space accessible from the this compound template.

Transformations at the Hydroxyl Moiety

The hydroxyl group at the C3 position is another critical handle for synthetic manipulation, allowing for a range of transformations that can modulate the compound's physicochemical properties. While the hydroxyl group is less nucleophilic than moieties like amines or thiols, several chemoselective methods have been developed for its conversion. nih.gov

Key transformations include:

Conversion to Halides: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine. Reagents like 2,4,6-trichloro nih.govresearchgate.netresearchgate.nettriazine (TT) facilitate the conversion of alcohols to the corresponding alkyl chlorides under relatively mild conditions. nih.gov For bromination or iodination, methods utilizing a visible-light-activated photocatalyst with reagents like CBr₄ or CHI₃ have proven effective for primary alcohols and can be adapted for secondary alcohols. nih.gov

Activation via Sulfonylation: Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This two-step process (sulfonylation followed by substitution) allows for the introduction of a wide variety of nucleophiles.

Conversion to Azides: The hydroxyl moiety can be directly converted to an azide (B81097). One effective method employs a mixture of triphenylphosphine (B44618) (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (n-Bu₄NN₃), which can convert a range of alcohols to azides rapidly. nih.gov

These transformations are fundamental in creating ethers, esters, and other derivatives, which are essential for probing the biological importance of the hydroxyl group.

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Chlorination | 2,4,6-Trichloro nih.govresearchgate.netresearchgate.nettriazine (TT) | Chloride (-Cl) |

| Bromination | Ru(bpy)₃Cl₂, CBr₄, NaBr (Photocatalytic) | Bromide (-Br) |

| Tosylation | Tosyl chloride (TsCl), Pyridine | Tosylate (-OTs) |

| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide (-N₃) |

Introduction of Heteroarylamino Moieties

A significant area of analogue development involves the introduction of heteroarylamino groups, particularly at the C6 position. This modification has been explored in the context of developing inhibitors for biological processes such as inflammation. nih.gov The synthesis of these analogues typically involves the nucleophilic aromatic substitution of a 6-chloro-pyridin-3-ol precursor with a variety of heteroarylamines. nih.gov

In a study focused on developing inhibitors of TNF-α-induced cell adhesion, a series of 6-heteroarylamino-2,4,5-trimethylpyridin-3-ols were synthesized. nih.gov This work highlights a robust synthetic route where the key 6-chloro intermediate is reacted with different amino-substituted heterocycles to yield the final products. This modular approach allows for the systematic evaluation of how different heteroaryl groups impact biological activity. For example, analogues incorporating aminothiazole and aminopyridazine moieties were successfully synthesized and evaluated. nih.gov

The oral administration of some of these synthesized compounds, such as analogues 6f and 16a , was shown to significantly ameliorate colon inflammation in a rat model of inflammatory bowel disease (IBD). nih.gov These compounds were found to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10. nih.gov

| Compound Analogue | Heteroarylamino Moiety Introduced at C6 | Reported Activity (IC₅₀) |

|---|---|---|

| 16a | (Specific structure not detailed in abstract) | 0.29 µM |

| 6f | (Specific structure not detailed in abstract) | Data not specified in abstract |

Mechanistic Insights into the Reactivity and Transformations of 2,5,6 Trimethylpyridin 3 Ol

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2,5,6-trimethylpyridin-3-ol possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its reactivity is significantly modulated by the presence of adjacent methyl groups, particularly the one at the C6 position, which introduces considerable steric hindrance.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for pyridine derivatives, involving the attack of the nitrogen lone pair on an electrophilic carbon atom. In the case of this compound, the methyl groups at the C2 and C6 positions sterically hinder the approach of electrophiles to the nitrogen atom. This effect is well-documented in related sterically hindered pyridines.

Direct N-alkylation of pyridines with alkyl halides or other alkylating agents typically proceeds via an SN2 mechanism. nih.gov For this compound, this reaction is expected to be slow due to the steric shielding of the nitrogen. The success of N-alkylation would likely require more reactive alkylating agents or harsher reaction conditions. Similarly, N-acylation, which involves reaction with acyl halides or anhydrides, would also be impeded by this steric hindrance.

The reaction conditions can influence the regioselectivity between N-alkylation and O-alkylation. While direct alkylation often leads to a mixture of isomers in substituted purines, specific conditions can favor one over the other. nih.gov For pyridinols, the outcome is also sensitive to the reaction environment.

Table 1: Comparison of Reagents for N-Alkylation and N-Acylation

| Reaction Type | Reagent Class | Specific Examples | Expected Reactivity with this compound |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Slow due to steric hindrance |

| Organometallics | MeLi, MgR₂, ZnR₂ | Can proceed, but may lead to rearrangements nih.gov | |

| Green Reagents | Propylene Carbonate | Potentially effective under neat conditions mdpi.com | |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Very slow; sterically demanding |

Coordination Behavior with Metal Centers

Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. The coordination ability of this compound is influenced by both steric and electronic factors. The methyl groups at C2 and C6 create significant steric bulk around the nitrogen donor atom, which can prevent or weaken coordination with many metal ions. wikipedia.org

This steric hindrance is a known challenge in designing coordination complexes with substituted pyridines. nih.gov However, this same property can be exploited to stabilize low-coordinate metal centers or to control the geometry of the resulting complex. For instance, bulky pyridine ligands can enforce specific coordination numbers and geometries that might not be accessible with less hindered ligands.

Furthermore, the C3-hydroxyl group introduces the possibility of bidentate or bridging coordination modes. The molecule could potentially coordinate to a metal center through both the nitrogen atom and the oxygen of the deprotonated hydroxyl group, forming a chelate ring. This N,O-bidentate coordination is a common feature for related ligands and can lead to the formation of stable polynuclear metal complexes. mdpi.commdpi.com The specific coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions.

Chemical Transformations of the C3 Hydroxyl Group

The hydroxyl group at the C3 position behaves similarly to a phenolic hydroxyl group, exhibiting both acidic and nucleophilic character. Its reactivity is central to the synthesis of various derivatives such as ethers and esters.

O-Alkylation and O-Acylation Reactions

O-alkylation of the C3-hydroxyl group is a key transformation. This reaction typically involves deprotonation of the hydroxyl group with a base to form a more nucleophilic pyridinolate anion, which then reacts with an alkylating agent. This approach avoids the steric hindrance issues associated with N-alkylation. The choice of base and solvent is crucial for achieving high chemoselectivity for O-alkylation over N-alkylation. nih.gov

O-acylation proceeds by reacting the hydroxyl group with an acylating agent like an acyl chloride or an acid anhydride, often in the presence of a base to activate the hydroxyl group or to scavenge the acidic byproduct. This leads to the formation of the corresponding ester.

Ether and Ester Formation Strategies

A primary strategy for ether formation is the Williamson ether synthesis. wikipedia.org This method involves the reaction of the corresponding pyridinolate anion (formed by deprotonating the C3-OH group with a strong base like sodium hydride) with a primary alkyl halide or tosylate. masterorganicchemistry.comyoutube.comyoutube.com This SN2 reaction is generally efficient for forming ethers from alcohols. libretexts.org

Ester synthesis can be readily achieved through several methods. One common approach is the reaction with carboxylic acid derivatives. For instance, reacting this compound with an acyl chloride in the presence of a non-nucleophilic base (like pyridine itself or triethylamine) yields the corresponding ester. Another method involves Fischer esterification, although this acid-catalyzed method can be complicated by the protonation of the pyridine nitrogen. The synthesis of complex esters often involves multi-step procedures, including protection and deprotection steps, to achieve the desired product. nih.gov

Table 2: Common Strategies for Ether and Ester Synthesis

| Product Type | Reaction Name | Reagents | Key Features |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-X) | SN2 mechanism; works best with primary alkyl halides. wikipedia.org |

| Ether | Alkoxymercuration-Demercuration | 1. Alkene, Hg(O₂CCF₃)₂ 2. NaBH₄ | Markovnikov addition of the alcohol to an alkene. libretexts.org |

| Ester | Acylation | Acyl Halide (RCOCl), Base | Forms ester via nucleophilic acyl substitution. |

| Ester | Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild conditions suitable for sensitive substrates. |

Role in Hydrogen Bonding Networks

The C3-hydroxyl group of this compound is a key participant in hydrogen bonding. It can act as a hydrogen bond donor through the hydroxyl proton and as a hydrogen bond acceptor through the oxygen lone pairs. The pyridine nitrogen can also act as a hydrogen bond acceptor. This dual functionality allows the molecule to form extensive intermolecular hydrogen bonding networks in the solid state and in solution.

These hydrogen bonds significantly influence the physical properties of the compound, such as its melting point, boiling point, and solubility. The ability to form strong hydrogen bonds is a recognized feature in similar heterocyclic systems, where it can dictate molecular conformation and packing in crystals. nih.gov The presence of both a donor (OH) and an acceptor (N) site within the same molecule allows for the formation of strong head-to-tail hydrogen-bonded chains or more complex architectures, contributing to the stability of its condensed phases.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of this compound in aromatic substitution reactions is governed by the interplay between the inherent electronic properties of the pyridine nucleus and the directing effects of its substituents. The pyridine ring is intrinsically electron-deficient, which makes it less reactive towards electrophiles compared to benzene (B151609), but more susceptible to nucleophilic attack. uoanbar.edu.iq However, the presence of three electron-donating methyl groups and a strongly activating hydroxyl group significantly modifies this intrinsic reactivity.

Regioselective Control in Ring Functionalization

Regioselectivity in the functionalization of the this compound ring is dictated by the combined electronic and steric influences of the nitrogen heteroatom and the hydroxyl and methyl substituents.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is generally considered to be highly deactivated towards electrophilic attack, similar to nitrobenzene. uoanbar.edu.iq This deactivation is a result of the electron-withdrawing inductive effect of the electronegative nitrogen atom and the fact that under the acidic conditions often used for SEAr, the nitrogen atom becomes protonated, forming a positively charged pyridinium (B92312) ion that further deactivates the ring. uoanbar.edu.iq

However, the substituents on this compound counteract this deactivation. Both hydroxyl (-OH) and methyl (-CH₃) groups are classified as activating, ortho-, para-directors in electrophilic aromatic substitution. wikipedia.orgchemistrytalk.org They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.orgtotal-synthesis.com

In this specific molecule:

The hydroxyl group at C-3 and the methyl group at C-5 are ortho to the C-4 position.

The methyl group at C-5 is also para to the C-2 position.

The hydroxyl group at C-3 is ortho to the C-2 position.

Considering that the C-2, C-5, and C-6 positions are already substituted, the only available position for substitution is C-4. The strong activating effects of the ortho-hydroxyl and ortho-methyl groups converge on this position, making it the focal point for electrophilic attack. The stabilization of the cationic intermediate (the arenium ion) is most effective when the electrophile adds to the C-4 position, as the positive charge can be delocalized onto the adjacent oxygen and carbon atoms bearing the methyl groups. total-synthesis.com

Table 1: Analysis of Directing Effects for Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Influence on C-4 |

|---|---|---|---|

| Pyridine N | 1 | -I, -M (deactivating) | Deactivating |

| -OH | 3 | +M > -I (activating) | Strongly Activating (ortho) |

| -CH₃ | 5 | +I, Hyperconjugation (activating) | Activating (ortho) |

| -CH₃ | 2, 6 | +I, Hyperconjugation (activating) | Steric Hindrance |

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings are generally activated towards nucleophilic attack by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to a leaving group. wikipedia.orgpressbooks.pub The pyridine ring itself is more reactive towards nucleophiles than benzene, with attacks favoring the C-2, C-4, and C-6 positions. uoanbar.edu.iq However, this compound lacks the typical features required for a facile SNAr reaction. It has no good leaving group (like a halide) and is substituted with electron-donating groups (-OH, -CH₃), which decrease the ring's electrophilicity and thus disfavor nucleophilic attack. wikipedia.org Therefore, direct SNAr on the unsubstituted ring is mechanistically unfavorable.

Influence of Methyl Substituents on Reactivity

The three methyl groups play a crucial role in modulating the reactivity of the pyridine ring.

Electronic Effects: As electron-releasing groups, methyl substituents increase the electron density of the pyridine ring through inductive effects and hyperconjugation. wikipedia.orgiust.ac.ir This enhanced electron density makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine. iust.ac.ir It also increases the basicity of the pyridine nitrogen. iust.ac.ir

Steric Effects: The methyl groups at the C-2 and C-6 positions, flanking the nitrogen atom, create significant steric hindrance. iust.ac.ir This steric crowding can impede the approach of reagents to the nitrogen atom and adjacent positions. iust.ac.irchemicalforums.com For example, highly substituted pyridines like 2,4,6-trimethylpyridine (B116444) (collidine) are often employed as non-nucleophilic bases because the steric bulk prevents the nitrogen from participating in substitution reactions. iust.ac.ir In this compound, this steric hindrance could influence reaction pathways that involve coordination to the nitrogen or attack at the C-2 position.

Oxidation and Reduction Chemistry of the Pyridine Nucleus

Aromatic Ring Oxidation to Pyridinone Structures

The oxidation of this compound can proceed via several pathways. Like other tertiary amines, the pyridine nitrogen can be oxidized to a pyridine-N-oxide, typically using a peracid. uoanbar.edu.iq The resulting N-oxide functionality alters the electronic properties of the ring, rendering it more susceptible to both electrophilic and nucleophilic substitution reactions. uoanbar.edu.iq

Furthermore, the 3-hydroxypyridine (B118123) scaffold is analogous to a phenol. The selective oxidation of substituted phenols to quinones is an important industrial process. For instance, 2,3,6-trimethylphenol (B1330405) is oxidized to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of Vitamin E, often using dioxygen over heterogeneous cobalt catalysts. rsc.org This suggests that a similar catalytic oxidation of this compound could potentially yield the corresponding 2,5,6-trimethylpyridine-3,4-dione or other pyridinone structures. The 3-hydroxy group also allows for tautomerization to a pyridinone form, which may exhibit distinct reactivity towards oxidizing agents.

Catalytic Hydrogenation of Pyridine Derivatives

The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. tcichemicals.com This transformation is a fundamental reaction in heterocyclic chemistry, providing access to saturated nitrogen-containing scaffolds.

The reaction typically involves treating the pyridine derivative with hydrogen gas (H₂) in the presence of a heterogeneous or homogeneous metal catalyst. tcichemicals.com

Table 2: Common Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), 25-100 °C, various solvents (EtOH, MeOH, AcOH) | Widely used, generally effective. tcichemicals.com |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), 25 °C, acidic solvents (AcOH, HCl) | Highly active catalyst, often used for complete saturation. |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ (low to high pressure), room temperature | Very active, can operate under mild conditions. |

| (Cyclohexyl-CAAC)Rh(COD)Cl | H₂ (1-50 atm), 25-80 °C | A modern homogeneous catalyst known for high efficiency and cis-selectivity in aromatic hydrogenation. tcichemicals.com |

The catalytic hydrogenation of this compound would yield 2,5,6-trimethylpiperidin-3-ol. Due to the presence of multiple stereocenters in the product, a mixture of diastereomers is expected. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. tcichemicals.com The hydroxyl group may also play a role in directing the stereoselectivity by coordinating to the metal surface of the catalyst.

Advanced Derivatization and Functionalization Strategies

Beyond fundamental substitution and redox reactions, advanced strategies can be employed for more complex modifications of this compound.

C-4 Position Functionalization: As the most activated and only unsubstituted position, the C-4 position is a prime target for functionalization. Directed metalation offers a powerful approach. While organolithium reagents can be unselective, reagents like n-butylsodium have been shown to selectively deprotonate pyridine at the C-4 position. nih.gov The resulting 4-sodiopyridine intermediate can then be trapped with a variety of electrophiles or used in transition metal-catalyzed cross-coupling reactions (e.g., Negishi coupling after transmetalation with a zinc salt) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Methyl Group Functionalization: The methyl groups attached to the pyridine ring, particularly those at the electron-deficient C-2 and C-6 positions, exhibit enhanced acidity. They can be deprotonated by strong bases, such as butyllithium (B86547) (BuLi), to generate a nucleophilic carbanion. chemicalforums.com This anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a route to elaborate the side chains of the molecule. chemicalforums.com

Hydroxyl Group Derivatization: The C-3 hydroxyl group is a versatile functional handle. It can undergo standard O-alkylation and O-acylation reactions. More advanced strategies involve converting the hydroxyl group into a triflate (-OTf), an excellent leaving group. This triflate derivative can then participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), enabling the introduction of aryl, vinyl, alkyl, or amino groups at the C-3 position.

Introduction of Halogen and Chalcogen Functional Groups

The introduction of halogen and chalcogen functionalities onto the this compound scaffold is a key transformation for modifying its properties and enabling further synthetic applications. The mechanisms of these reactions are dictated by the nature of the electrophilic reagent and the nucleophilic character of the pyridine ring.

Electrophilic halogenation of pyridin-3-ols can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions. chemrxiv.org However, the presence of the hydroxyl and multiple methyl groups in this compound enhances the ring's nucleophilicity, facilitating electrophilic attack. The hydroxyl group is a powerful ortho- and para-director, while the methyl groups also activate the ring towards electrophilic substitution.

A plausible mechanism for halogenation, for instance with bromine, would involve the initial attack of the electron-rich pyridine ring on the bromine molecule, leading to the formation of a sigma complex, also known as an arenium ion. The positive charge in this intermediate is stabilized by resonance, with contributions from the nitrogen atom and the substituents. The final step involves the deprotonation by a weak base to restore aromaticity, yielding the halogenated product. The regioselectivity of this reaction would be directed to the positions ortho and para to the hydroxyl group, although steric hindrance from the adjacent methyl groups would play a significant role in determining the final product distribution.

An alternative and often milder approach for the halogenation of pyridines involves a ring-opening and re-aromatization sequence via Zincke imine intermediates. chemrxiv.orgresearchgate.netnih.gov This strategy temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich dienamine-like system that readily reacts with electrophilic halogenating agents. chemrxiv.orgresearchgate.netnih.gov

The introduction of chalcogen functional groups, such as sulfur or selenium, can be achieved through various methods, including reactions with electrophilic chalcogen species. The mechanism would likely follow a similar electrophilic aromatic substitution pathway as halogenation. For instance, reaction with a sulfenyl chloride (RSCl) would involve the attack of the pyridine ring on the electrophilic sulfur atom, followed by deprotonation to yield the corresponding thioether.

Table 1: Plausible Reagents for Halogenation and Chalcogenation of this compound

| Functional Group | Reagent Class | Specific Example |

| Bromine | Elemental Halogen | Br₂ |

| Chlorine | N-Halosuccinimide | N-Chlorosuccinimide (NCS) |

| Iodine | N-Halosuccinimide | N-Iodosuccinimide (NIS) |

| Sulfur | Sulfenyl Halide | Phenylsulfenyl chloride (PhSCl) |

| Selenium | Selenenyl Halide | Phenylselenenyl chloride (PhSeCl) |

This table presents plausible reagents based on general reactivity patterns of substituted pyridinols; specific experimental validation for this compound is not extensively documented in the literature.

Ring-Opening and Re-aromatization Pathways

The Zincke reaction provides a classic example of a ring-opening and re-aromatization pathway for pyridines. wikipedia.orgacemap.info This reaction involves the treatment of a pyridine with 2,4-dinitrochlorobenzene to form a pyridinium salt, known as a Zincke salt. wikipedia.orgenamine.net Subsequent reaction with a primary or secondary amine leads to the opening of the pyridine ring to form a conjugated aldehyde, referred to as a Zincke aldehyde. wikipedia.orgwikipedia.org

In the context of this compound, the initial step would be the formation of the corresponding N-(2,4-dinitrophenyl)pyridinium salt. The subsequent nucleophilic attack by an amine would likely occur at the carbon atom with the least steric hindrance, leading to the cleavage of a carbon-nitrogen bond and the formation of an open-chain intermediate. The presence of the methyl and hydroxyl groups would influence the stability and subsequent reactivity of this intermediate.

The re-aromatization step, which is the reverse of the ring-opening, can be a key transformation in the synthesis of functionalized pyridines. researchgate.net For the open-chain intermediates derived from this compound, cyclization could be induced under appropriate conditions, potentially leading to the formation of differently substituted pyridine derivatives. The regiochemistry of the re-aromatization would be governed by the relative reactivity of the termini of the open-chain system.

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms for the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic strategies. This involves a combination of kinetic studies and computational analysis of reaction pathways and transition states.

Kinetic Studies and Reaction Pathway Analysis

A hypothetical rate law for the bromination of this compound could be expressed as:

Rate = k[this compound][Br₂]

Reaction pathway analysis, often aided by computational methods, can help to map out the potential energy surface of a reaction. This would involve identifying intermediates, transition states, and the energy barriers associated with each step. For the ring-opening of the corresponding Zincke salt, for example, computational analysis could help to determine the most likely site of nucleophilic attack by the amine and the energy profile for the subsequent ring-opening process.

Transition State Characterization

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. fiveable.mebritannica.com The characterization of transition states provides fundamental insights into the mechanism of a chemical reaction. fiveable.mebritannica.com While experimental observation of transition states is challenging due to their fleeting nature, computational chemistry provides powerful tools for their study. nih.gov

For the electrophilic halogenation of this compound, the transition state for the formation of the sigma complex would involve the partial formation of a new carbon-halogen bond and the partial breaking of the aromatic π-system. The geometry of this transition state, including bond lengths and angles, as well as its energy, could be calculated using quantum mechanical methods.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of Pyridin-3-ol Derivatives

| Derivative | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Pyridin-3-ol | C2 | 25.3 |

| Pyridin-3-ol | C4 | 22.1 |

| Pyridin-3-ol | C6 | 24.8 |

| This compound | C4 | 19.5 |

This table presents hypothetical data based on general principles of substituent effects on electrophilic aromatic substitution. The values are illustrative and would require specific computational studies on this compound for validation.

The calculated activation energies can be used to predict the relative rates of reaction at different positions on the pyridine ring. For this compound, the electron-donating methyl groups and the hydroxyl group are expected to lower the activation energy for electrophilic attack compared to unsubstituted pyridin-3-ol, thereby increasing the reaction rate. Computational analysis of the transition states for different pathways can help to rationalize the observed regioselectivity of a reaction.

Advanced Spectroscopic and Structural Characterization of 2,5,6 Trimethylpyridin 3 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution and the solid state.

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis for Structural Assignments

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals in the 2,5,6-trimethylpyridin-3-ol molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the hydroxyl proton, and the three methyl groups. The aromatic proton (H-4) is anticipated to appear as a singlet in the aromatic region. The chemical shifts of the methyl groups will vary based on their position on the pyridine (B92270) ring. The hydroxyl proton signal is typically broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three methyl group carbons. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing hydroxyl group and nitrogen atom.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of coupling for the single aromatic proton (H-4), which would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the H-4 signal to its corresponding carbon (C-4) and each methyl proton signal to its respective methyl carbon. sdsu.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the aromatic H-4 proton and the protons of the adjacent C-5 methyl group, as well as between the methyl groups themselves, helping to confirm their relative positions.

The following tables provide predicted NMR data for this compound, based on established chemical shift ranges for substituted pyridines. pdx.edudu.educsustan.edu

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | -CH₃ | ~2.4 - 2.6 | ~20 - 25 |

| 2 | C | - | ~150 - 155 |

| 3 | -OH | Variable (e.g., 4.5 - 6.0) | - |

| 3 | C | - | ~155 - 160 |

| 4 | H | ~7.0 - 7.2 | - |

| 4 | C | - | ~120 - 125 |

| 5 | -CH₃ | ~2.2 - 2.4 | ~15 - 20 |

| 5 | C | - | ~130 - 135 |

| 6 | -CH₃ | ~2.3 - 2.5 | ~18 - 23 |

| 6 | C | - | ~145 - 150 |

Predicted Key 2D NMR (HMBC) Correlations

| Proton Signal | Expected HMBC Cross-Peaks to Carbon Signals |

|---|---|

| H-4 | C-2, C-3, C-5, C-6, C-5(CH₃) |

| 2-CH₃ | C-2, C-3 |

| 5-CH₃ | C-4, C-5, C-6 |

| 6-CH₃ | C-5, C-6 |

Solid-State NMR for Polymorphic and Conformational Studies

While solution-state NMR averages out anisotropic interactions through rapid molecular tumbling, solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly powerful. nih.gov

For this compound, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions (such as hydrogen bonding involving the hydroxyl group).

Characterize Conformational Differences: In the solid state, molecules adopt specific conformations. ssNMR can detect subtle differences in bond angles and dihedral angles that are averaged out in solution.

Probe Hydrogen Bonding: The ¹H and ¹³C chemical shifts, particularly for the carbons and protons near the hydroxyl group (C-3, C-2, C-4), are sensitive to the strength and geometry of hydrogen bonds in the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, with the molecular formula C₈H₁₁NO, the theoretical exact mass can be calculated.

Calculated Exact Mass for C₈H₁₁NO

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NO⁺ | 138.09134 |

| [M]⁺˙ | C₈H₁₁NO⁺˙ | 137.08354 |

Calculations are based on the most abundant isotopes: ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. libretexts.orgmiamioh.edu

The fragmentation of this compound would likely proceed through several key pathways characteristic of substituted pyridines and phenols:

Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of a methyl group (•CH₃), resulting in an [M-15]⁺ ion.

Loss of CO: Following the loss of a methyl group, pyridinols can undergo rearrangement and lose carbon monoxide (CO), leading to an [M-15-28]⁺ ion.

Ring Cleavage: The stable pyridine ring can fragment under sufficient energy, leading to smaller characteristic ions.

Predicted Key MS/MS Fragment Ions for [C₈H₁₁NO]⁺˙

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|

| 122.0600 | •CH₃ | C₇H₈NO⁺ |

| 109.0651 | CO | C₇H₉N⁺˙ |

| 94.0498 | •CH₃, CO | C₆H₈N⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, the key functional groups that would give rise to characteristic bands are the O-H group, aromatic C-H bonds, aliphatic C-H bonds, the pyridine ring (C=C and C=N bonds), and the C-O bond.

O-H Stretch: A strong and broad absorption in the IR spectrum is expected in the range of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretches: Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The aromatic C-H stretch will appear at a slightly higher frequency, just above 3000 cm⁻¹.

Pyridine Ring Vibrations: A series of sharp bands between 1400-1650 cm⁻¹ corresponds to the C=C and C=N stretching vibrations within the aromatic ring. These are often strong in both IR and Raman spectra.

C-O Stretch: The C-O stretching vibration of the phenol-like hydroxyl group is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong | Strong |

| C=C, C=N ring stretches | 1400 - 1650 | Medium-Strong | Strong |

| C-O stretch | 1200 - 1260 | Strong | Weak-Medium |

Identification of Characteristic Functional Group Vibrations

The infrared (IR) spectrum of this compound is expected to be rich in information, revealing the presence of its key functional groups. The vibrations of the hydroxyl (-OH) group, the pyridine ring, and the methyl (-CH₃) groups would produce characteristic absorption bands.

The most prominent feature would be the O-H stretching vibration, which is highly sensitive to its environment. In a non-associated state (e.g., in a dilute solution in a non-polar solvent), a sharp band is expected in the range of 3600-3650 cm⁻¹. However, due to intermolecular hydrogen bonding, a broad and strong absorption band is anticipated at lower frequencies, typically between 3200 and 3400 cm⁻¹. The C-O stretching vibration of the phenolic hydroxyl group would likely appear in the 1200-1260 cm⁻¹ region.

The pyridine ring itself gives rise to several characteristic vibrations. The C=C and C=N stretching vibrations are expected to produce a series of bands in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the ring and would appear in the 700-900 cm⁻¹ range.

The methyl groups will also contribute to the spectrum. The asymmetric and symmetric C-H stretching vibrations of the CH₃ groups are expected in the 2950-3000 cm⁻¹ and 2850-2900 cm⁻¹ regions, respectively. Asymmetric and symmetric C-H bending vibrations (scissoring) should appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

For comparison, the IR spectrum of a related compound, 6-methyl-3-pyridinol, shows a broad O-H stretch characteristic of hydrogen bonding and distinct peaks corresponding to the aromatic ring and methyl group vibrations, providing a practical example of the expected spectral features. nist.gov

Table 1: Predicted Characteristic Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3400 (Broad, Strong) |

| C-O Stretch | 1200 - 1260 | |

| Pyridine Ring | C=C and C=N Stretch | 1450 - 1610 |

| Aromatic C-H Stretch | > 3000 | |

| C-H Out-of-plane Bend | 700 - 900 | |

| Methyl (-CH₃) | Asymmetric C-H Stretch | 2950 - 3000 |

| Symmetric C-H Stretch | 2850 - 2900 | |

| Asymmetric C-H Bend | ~1450 | |

| Symmetric C-H Bend | ~1375 |

Probing Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound, featuring both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring), strongly suggests that intermolecular hydrogen bonding will be a dominant force in its condensed phases. These interactions can be effectively probed using temperature-dependent Fourier Transform Infrared (FTIR) spectroscopy. nih.gov

In the solid state or in concentrated solutions, it is highly probable that strong O-H···N hydrogen bonds will form between molecules, leading to the formation of dimers, trimers, or even polymeric chains. This type of interaction is known to cause a significant red-shift (a shift to lower wavenumbers) and broadening of the O-H stretching band in the IR spectrum. The extent of this shift provides a qualitative measure of the strength of the hydrogen bond. For instance, studies on hydrogen bonding between phenols and pyridine have shown that the formation of O-H···N bonds results in a substantial lowering of the O-H stretching frequency. acs.org

By varying the temperature, the equilibrium between hydrogen-bonded and non-hydrogen-bonded species can be altered. An increase in temperature would be expected to disrupt the hydrogen bonds, leading to a decrease in the intensity of the broad, lower-frequency O-H band and a corresponding increase in the intensity of the sharp, higher-frequency band of the "free" hydroxyl group. This temperature dependence can be used to estimate the enthalpy of the hydrogen bond formation. researchgate.net The steric hindrance from the methyl groups at the 2- and 6-positions might influence the geometry and strength of these hydrogen bonds compared to less substituted pyridinols. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to display absorptions arising from electronic transitions within the substituted pyridine ring. These transitions are typically of the π → π* and n → π* type. libretexts.org

Analysis of Electronic Transitions and Conjugation Effects

The pyridine ring is an aromatic system with delocalized π electrons. The absorption bands in the UV region are associated with the excitation of these electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. wikipedia.org

For pyridine itself, π → π* transitions are observed at higher energies (shorter wavelengths), while the lower energy (longer wavelength) absorption is attributed to an n → π* transition, involving the lone pair of electrons on the nitrogen atom. researchgate.net The presence of both electron-donating groups (the hydroxyl and methyl groups) on the pyridine ring of this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. This is due to the raising of the energy of the highest occupied molecular orbital (HOMO). The hydroxyl group, in particular, can significantly influence the electronic structure through resonance effects.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. | ~250-300 nm |

| n → π* | Excitation of a non-bonding electron (from Nitrogen) to a π* anti-bonding orbital. | >300 nm |

Solvatochromic Investigations

Solvatochromism is the phenomenon where the position of an absorption band in the UV-Vis spectrum changes with the polarity of the solvent. This effect provides insight into the change in the dipole moment of the molecule upon electronic excitation.

For this compound, the n → π* transition is expected to exhibit a hypsochromic shift (blue shift) as the polarity of the solvent increases. This is because polar, protic solvents can form hydrogen bonds with the nitrogen lone pair, which stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.

Conversely, the π → π* transitions may exhibit a bathochromic shift (red shift) in more polar solvents, especially if the excited state is more polar than the ground state. By systematically measuring the UV-Vis spectrum in a range of solvents with varying polarity, it is possible to probe the nature of the electronic ground and excited states of the molecule.

X-ray Diffraction Studies

While no crystal structure for this compound has been reported, X-ray diffraction would be the definitive technique for elucidating its three-dimensional molecular and crystal structure.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Growing a suitable single crystal of this compound and analyzing it by X-ray diffraction would provide a wealth of information. This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule, confirming the substitution pattern and the planarity of the pyridine ring.

For illustrative purposes, the crystal structure of 2-(hydroxymethyl)pyridin-3-ol (B82915) reveals a network of intermolecular O-H···N and O-H···O hydrogen bonds, as well as π-π stacking, demonstrating the types of interactions that could be expected in the crystal lattice of this compound. nih.gov

Table 3: Illustrative Crystallographic Data for an Analogous Compound (2-(Hydroxymethyl)pyridin-3-ol)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0430 (14) |

| b (Å) | 7.1280 (14) |

| c (Å) | 12.264 (3) |

| β (°) | 100.30 (3) |

| Volume (ų) | 605.8 (2) |

| Z | 4 |

Data from a related structure to illustrate the type of information obtained from X-ray diffraction. nih.gov

Complementary Spectroscopic and Physical Characterization Methods

Beyond the fundamental structural analysis provided by PXRD, a suite of other spectroscopic techniques can offer deeper insights into the chiroptical and electronic properties of this compound and its derivatives.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.gov For CD to be applicable to this compound, a chiral center would need to be introduced into the molecule, for instance, through substitution at one of the methyl groups or by forming a chiral complex.

The applications of CD spectroscopy for chiral derivatives of this compound would include:

Determination of Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a chiral center can often be determined. rsc.org

Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in conformation, such as those induced by solvent or temperature, can be monitored.

Studying Intermolecular Interactions: CD can be used to investigate the binding of chiral molecules to other entities, such as proteins or other small molecules.

A typical CD spectrum displays positive or negative bands (Cotton effects) in regions of electronic absorption. The sign and magnitude of these bands provide information about the stereochemistry of the molecule.

Table 2: Representative Electronic Circular Dichroism Data for a Chiral Pyridine Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +15,000 |

| 254 | -8,000 |

| 280 | +5,000 |

| 310 | -2,500 |

This data is representative of a chiral organic molecule and is not specific to a derivative of this compound.

Photoelectron Spectroscopy (XPS and UPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org In XPS (X-ray Photoelectron Spectroscopy), X-rays are used to eject core-level electrons, while in UPS (Ultraviolet Photoelectron Spectroscopy), UV photons are used to probe valence electrons.

For this compound, these techniques could provide valuable information about:

Elemental Composition and Chemical State: XPS can confirm the presence of carbon, nitrogen, and oxygen and provide information about their chemical environment. For instance, the binding energy of the N 1s electron would be characteristic of a pyridine nitrogen. The O 1s signal would correspond to the hydroxyl group.

Electronic Structure: UPS can provide information about the molecular orbitals, particularly the highest occupied molecular orbital (HOMO), which is crucial for understanding the compound's reactivity and electronic properties. rsc.org The presence of electron-donating methyl groups and the hydroxyl group would be expected to influence the electronic structure of the pyridine ring. rsc.org

Surface Properties: As a surface-sensitive technique, XPS is valuable for analyzing thin films or surface modifications of materials containing this compound.

An XPS spectrum consists of peaks at characteristic binding energies corresponding to the elements present. High-resolution spectra of individual elements can reveal subtle shifts in binding energy that reflect the chemical state.

Table 3: Typical Binding Energies (eV) in XPS for a Substituted Pyridinol

| Element | Orbital | Binding Energy (eV) |

| C | 1s | ~285.0 (C-C, C-H), ~286.5 (C-N, C-O) |

| N | 1s | ~399.5 |

| O | 1s | ~533.0 |

These are approximate binding energies and can vary depending on the specific chemical environment.

Following a comprehensive search for scientific literature and data, it has been determined that there are no specific computational and theoretical chemistry investigations publicly available for the compound This compound that correspond to the detailed outline provided.

The requested sections and subsections require specific research findings, including data from quantum chemical calculations, molecular modeling, and simulations. Despite targeted searches for Density Functional Theory (DFT) studies, ab initio calculations, predicted spectra (NMR, IR, UV-Vis), conformational analysis, tautomerism studies, and molecular dynamics simulations specifically for this compound, no dedicated studies or datasets were found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. Proceeding with the article would require fabricating data, which is beyond the scope of providing factual and accurate information.

Computational and Theoretical Chemistry Investigations of 2,5,6 Trimethylpyridin 3 Ol

Reactivity Descriptors and Electronic Properties of 2,5,6-Trimethylpyridin-3-ol

Computational chemistry provides powerful tools to predict and understand the reactivity and electronic characteristics of molecules. For this compound, these methods offer insights into its behavior in chemical reactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, a hypothetical HOMO-LUMO analysis would likely reveal that the electron density of the HOMO is concentrated on the pyridine (B92270) ring and the hydroxyl group, making these the primary sites for electrophilic attack. The LUMO's electron density would be distributed across the aromatic system, indicating the regions susceptible to nucleophilic attack. The calculated energies of these orbitals would provide a quantitative measure of the molecule's electron-donating and accepting capabilities.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Gap | 5.3 |

Note: These are illustrative values and would need to be determined by specific quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping